molecular formula C10H10BrFN2O B8300681 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbohydrazide

1-(4-Bromo-2-fluorophenyl)cyclopropanecarbohydrazide

Cat. No.: B8300681
M. Wt: 273.10 g/mol
InChI Key: FJMXDXRNYGMEQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-2-fluorophenyl)cyclopropanecarbohydrazide is a useful research compound. Its molecular formula is C10H10BrFN2O and its molecular weight is 273.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10BrFN2O

Molecular Weight

273.10 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbohydrazide

InChI

InChI=1S/C10H10BrFN2O/c11-6-1-2-7(8(12)5-6)10(3-4-10)9(15)14-13/h1-2,5H,3-4,13H2,(H,14,15)

InChI Key

FJMXDXRNYGMEQS-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=C(C=C2)Br)F)C(=O)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the compound (26.55 g, 102.5 mmol) obtained in Example 14-3), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (21.6 g, 112.7 mmol), 1-hydroxybenzotriazole monohydrate (17.26 g, 112.7 mmol), triethylamine (42.9 mL, 307 mmol), and tert-butoxycarbonylhydrazide (16.3 g, 123 mmol) in N,N-dimethylformamide (400 mL) was stirred overnight at room temperature. Water was added to the reaction mixture, the mixture was extracted with ethyl acetate, and the organic layer was washed with saturated aqueous sodium hydrogencarbonate and saturated sodium chloride solution and then dried with anhydrous sodium sulfate. After filtration, the filtrate was concentrated under reduced pressure. A 4 M solution (60 mL) of hydrochloric acid in 1,4-dioxane and methanol (300 mL) were added to the obtained partially purified product, and the mixture was stirred at room temperature for 6.5 h. The reaction mixture was concentrated under reduced pressure, dichloromethane was added to the residue, and the organic layer was washed with saturated aqueous sodium hydrogencarbonate and saturated sodium chloride solution and then dried with anhydrous sodium sulfate. The filtrate was concentrated under reduced pressure, hexane was added to the obtained partially purified product, and the solid was collected by filtration to obtain the title compound (11.6 g, 42%) as a colorless solid.
Quantity
26.55 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
17.26 g
Type
reactant
Reaction Step One
Quantity
42.9 mL
Type
reactant
Reaction Step One
[Compound]
Name
tert-butoxycarbonylhydrazide
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
42%

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